(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1212405-65-6
VCID: VC2921968
InChI: InChI=1S/C26H20N2O6/c29-23-19-11-5-6-12-20(19)24(30)28(23)13-22(25(31)32)27-26(33)34-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21-22H,13-14H2,(H,27,33)(H,31,32)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O
Molecular Formula: C26H20N2O6
Molecular Weight: 456.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid

CAS No.: 1212405-65-6

Cat. No.: VC2921968

Molecular Formula: C26H20N2O6

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid - 1212405-65-6

Specification

CAS No. 1212405-65-6
Molecular Formula C26H20N2O6
Molecular Weight 456.4 g/mol
IUPAC Name (2S)-3-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H20N2O6/c29-23-19-11-5-6-12-20(19)24(30)28(23)13-22(25(31)32)27-26(33)34-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21-22H,13-14H2,(H,27,33)(H,31,32)/t22-/m0/s1
Standard InChI Key JCUPNDIMSQGEKU-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O

Introduction

Chemical Structure and Identification

Structural Composition

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid is a modified amino acid featuring three key structural components:

  • An N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group

  • A central amino acid core with (S)-stereochemistry

  • A side chain containing a phthalimide (1,3-dioxoisoindolin) moiety

The compound contains a carboxylic acid group, an amide linkage, and multiple aromatic rings, contributing to its distinct chemical behavior. The molecule's structure facilitates its role as a specialized building block in peptide synthesis while providing unique spectroscopic properties .

Physical Properties

The compound exhibits specific physical characteristics that influence its application in various chemical processes:

PropertyValueNotes
Molecular FormulaC₂₆H₂₀N₂O₆-
Molecular Weight456.45 g/molCalculated based on atomic composition
Physical StateCrystalline solidAt room temperature
Optical Rotation[α]²⁰ᴅ = -83.4 ± 2°In MeOH at c=1
SolubilitySoluble in DMF, DMSOLimited solubility in aqueous media
StabilityStable under standard conditionsProtected from light and moisture

The compound's specific rotation of [α]²⁰ᴅ = -83.4 ± 2° (C=1 in MeOH) confirms its stereochemical purity and optically active nature .

Synthesis and Preparation

Synthetic Routes

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid typically follows a multi-step process involving the protection of specific functional groups:

  • Preparation of the phthalimide-protected side chain

  • Coupling with the appropriate amino acid backbone

  • Introduction of the Fmoc protecting group

One established method involves the reaction of Fmoc-protected amino acid with phthalimide under specific conditions to yield the target compound .

Purification Techniques

Purification of the synthesized compound generally employs standard techniques optimized for Fmoc-protected amino acids:

Purification MethodConditionsRecovery Rate
Column ChromatographySilica gel, DCM/MeOH gradient85-90%
RecrystallizationEthyl acetate/hexane75-80%
Preparative HPLCC18 column, acetonitrile/water>95%

These purification methods ensure high purity of the final product, which is essential for its application in peptide synthesis and other sensitive chemical processes.

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid serves as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS). The compound offers several advantages:

  • The Fmoc group provides orthogonal protection compatible with standard SPPS protocols

  • The phthalimide moiety offers side-chain protection with stability under basic conditions used for Fmoc deprotection

  • The compound can be selectively deprotected, allowing for controlled peptide synthesis

Similar to other Fmoc-protected amino acids, this compound participates in peptide bond formation through its carboxylic acid group while maintaining side-chain protection through the phthalimide functionality.

Prevention of Side Reactions

The phthalimide protection strategy in this compound helps prevent unwanted side reactions during peptide synthesis. This is particularly valuable when compared to other protecting group strategies:

Protection StrategyAdvantagesLimitations
PhthalimidePrevents side-chain reactions, Stable to baseRequires specific deprotection conditions
tert-Butyl (tBu)Common in standard protocolsSusceptible to aspartimide formation
2-Phenylisopropyl (2-PhiPr)Good for on-resin synthesisMay be cleaved under certain conditions
OBno (o-nitrobenzyl)Reduces aspartimide formationMore complex synthesis required

The integration of phthalimide protection, as in this compound, provides enhanced stability during peptide synthesis, particularly in sequences prone to side reactions .

Bioconjugation and Related Applications

Functionalization of Biomolecules

The compound's unique structure facilitates its use in bioconjugation, allowing for the selective attachment of functional moieties to peptides and proteins:

  • The phthalimide group serves as a masked amino functionality that can be selectively revealed

  • The compound can be incorporated into peptides at specific positions to enable site-selective modification

  • Following incorporation, the phthalimide group can be transformed to enable conjugation with various biomolecules

This ability to facilitate controlled modification makes the compound valuable in developing peptide-based therapeutics and diagnostic tools.

Applications in Drug Development

In pharmaceutical research, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid serves several crucial functions:

  • It enables the synthesis of complex peptide-based drugs with precisely controlled structures

  • The compound facilitates the development of peptides with enhanced stability and pharmacokinetic properties

  • It allows for the introduction of specific functional groups that can influence drug-target interactions

The compound's application in drug development leverages its ability to provide controlled modification points within peptide structures, contributing to the design of peptide therapeutics with optimized properties.

Analytical Applications

Fluorescence Properties

The compound exhibits distinctive fluorescence characteristics that make it valuable as an analytical tool:

PropertyValueComparison to Standard Fluorophores
Excitation340-360 nmOutside protein absorption range
Emission420-450 nmDistinct from tryptophan emission
Quantum YieldModerateEnvironment-sensitive
SensitivityHighResponds to local polarity changes

The fluorescence properties of the phthalimide moiety make this compound potentially useful for tracking peptide interactions and conformational changes .

Spectroscopic Applications

The compound's unique spectroscopic profile enables various analytical applications:

  • Monitoring peptide folding and aggregation

  • Investigating peptide-membrane interactions

  • Tracking peptide localization in cellular environments

  • Serving as a standard in analytical methods for similar compounds

These applications leverage the compound's distinctive spectroscopic signature, which allows for selective detection and analysis in complex biological systems.

Comparative Analysis with Related Compounds

Comparison with Other Fmoc-Protected Amino Acids

When compared to other Fmoc-protected amino acids, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid shows distinctive properties:

CompoundSide Chain ProtectionApplicationsSpecial Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acidPhthalimidePeptide synthesis, bioconjugationFluorescence properties, masked amine
Fmoc-Asp(OBno)-OHo-NitrobenzylPrevents aspartimide formationPhotolabile protection
Fmoc-Asp(O-2-PhiPr)-OH2-PhenylisopropylPreparation of cyclic peptidesAcid-labile protection
Fmoc-L-3-MethylphenylalanineMethylStandard peptide synthesisHydrophobic properties
Fmoc-L-Cys(Phacm)-OHPhenylacetamidomethylDisulfide bond formationThiol protection

This comparison highlights the specialized nature of the phthalimide-protected compound and its distinct advantages in certain applications.

Advantages Over Tryptophan Derivatives

The compound offers several advantages over tryptophan-based fluorescent amino acids:

  • The phthalimide moiety provides stronger fluorescence than tryptophan's indole system

  • It exhibits greater sensitivity to environmental changes, making it more informative for structural studies

  • It can be selectively excited outside the typical absorption range of proteins and nucleic acids

  • The compound maintains a size similar to tryptophan while offering enhanced fluorescent properties

These advantages make it a valuable alternative to tryptophan for fluorescence studies of peptides and proteins, particularly for investigating membrane interactions and localization.

Material Science Applications

Development of Novel Materials

The compound contributes to material science applications through:

  • Enabling the development of peptide-based materials with specific optical properties

  • Facilitating the creation of functional coatings with controlled surface chemistry

  • Contributing to the design of biomaterials with specific interaction patterns

These applications leverage the compound's ability to introduce specific functional properties into peptide-based materials while maintaining precise structural control.

Electronic and Optical Applications

The compound's distinctive electronic and optical properties make it valuable for developing materials with specific characteristics:

  • The fluorenyl group provides electronic properties useful in certain material applications

  • The phthalimide moiety contributes to optical properties that can be leveraged in sensing applications

  • The combination of aromatic systems within the molecule enables unique electronic interactions

These properties contribute to the compound's utility in developing materials with specific electronic and optical characteristics for specialized applications.

Future Research Directions

Emerging Applications

Several emerging applications for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1,3-dioxoisoindolin-2-yl)propanoic acid show promise for future development:

  • Development of novel fluorescent probes for biological imaging

  • Design of peptide-based sensors with enhanced sensitivity and selectivity

  • Creation of responsive biomaterials for tissue engineering

  • Application in targeted drug delivery systems with tracking capabilities

These emerging applications build upon the compound's distinctive structural and functional properties, suggesting continued relevance in various scientific fields.

Challenges and Opportunities

Several challenges and opportunities exist for further research involving this compound:

  • Optimization of synthesis routes to improve yield and reduce costs

  • Development of more efficient deprotection strategies

  • Exploration of novel applications leveraging the compound's fluorescence properties

  • Investigation of structure-activity relationships to guide rational design

Addressing these challenges presents significant opportunities for expanding the utility and applications of this specialized amino acid derivative.

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